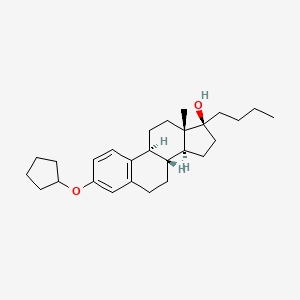
17-Becpe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Becpe, also known as this compound, is a useful research compound. Its molecular formula is C27H40O2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1. Hormonal Studies
17-Becpe is primarily utilized in hormonal studies due to its potent estrogenic activity. It serves as a model compound for investigating estrogen receptor interactions and the physiological effects of estrogens on various tissues.
2. Drug Development
In pharmaceutical research, this compound has been instrumental in the development of contraceptive pills and hormone replacement therapies. Its efficacy and safety profiles are continuously assessed through clinical trials.
3. Cancer Research
Research indicates that this compound plays a role in breast cancer studies. It is used to understand the mechanisms of estrogen-induced carcinogenesis and to evaluate potential therapeutic interventions targeting estrogen receptors.
Environmental Applications
1. Ecotoxicology
this compound is a significant environmental contaminant due to its presence in wastewater from pharmaceutical manufacturing and agricultural runoff. Studies focus on its impact on aquatic ecosystems, particularly its endocrine-disrupting effects on fish and amphibians.
2. Biodegradation Studies
Research has been conducted to explore the biodegradation pathways of this compound in various environmental conditions. Understanding its degradation can inform strategies for mitigating its ecological impact.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Hormonal Studies | Estrogen receptor interaction studies | Demonstrated binding affinity to estrogen receptors |
| Drug Development | Contraceptive formulations | Effective in preventing ovulation with minimal side effects |
| Cancer Research | Breast cancer mechanisms | Induces proliferation of estrogen-sensitive cancer cells |
| Ecotoxicology | Aquatic life impact assessments | Disruption of reproductive systems in fish populations |
| Biodegradation | Environmental impact studies | Identified microbial strains capable of degrading this compound |
Case Studies
Case Study 1: Hormonal Regulation
A study published in The Journal of Endocrinology investigated the effects of this compound on gene expression related to reproductive health. Results showed significant modulation of genes involved in ovarian function, highlighting its relevance in fertility research.
Case Study 2: Environmental Impact Assessment
Research conducted by the Environmental Protection Agency assessed the effects of this compound on aquatic organisms. The findings indicated that exposure led to altered reproductive behaviors in fish, prompting regulatory reviews on wastewater treatment processes.
Case Study 3: Cancer Therapeutics
A clinical trial reported in Cancer Research evaluated the efficacy of anti-estrogen therapies using this compound as a benchmark for drug development. The study concluded that compounds with similar structures could effectively inhibit tumor growth in estrogen-dependent cancers.
Propiedades
Número CAS |
71733-12-5 |
|---|---|
Fórmula molecular |
C27H40O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-butyl-3-cyclopentyloxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C27H40O2/c1-3-4-15-27(28)17-14-25-24-11-9-19-18-21(29-20-7-5-6-8-20)10-12-22(19)23(24)13-16-26(25,27)2/h10,12,18,20,23-25,28H,3-9,11,13-17H2,1-2H3/t23-,24-,25+,26+,27+/m1/s1 |
Clave InChI |
RZJYCJNNICMHOJ-VKINHPFQSA-N |
SMILES |
CCCCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5CCCC5)C)O |
SMILES isomérico |
CCCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC5CCCC5)C)O |
SMILES canónico |
CCCCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5CCCC5)C)O |
Sinónimos |
17 alpha-n-butylestradiol-3-cyclopentyl ether 17-BECPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















